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molecular formula C12H8Cl3NO B8436217 (2-Chloro-phenyl)-(2,6-dichloro-pyridin-3-yl)-methanol

(2-Chloro-phenyl)-(2,6-dichloro-pyridin-3-yl)-methanol

Cat. No. B8436217
M. Wt: 288.6 g/mol
InChI Key: IPWKRMDROBGQBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07452880B2

Procedure details

2,6-dichloropyridine (10.0 g, 67.6 mmol) was dissolved in 220 mL of dry THF and the reaction mixture was cooled to −78° C. under argon. Lithium diisopropylamine (60 mL, 118 mmol, 2M in heptanes) was added to the reaction mixture over 12 minutes via cannula, and the reaction mixture was stirred for 15 minutes at −78° C. 2-Chlorobenzaldehyde (16 mL, 141.96 mmol) was added dropwise, and the reaction mixture was stirred for 30 minutes at −78° C. The reaction was quenched by addition of 80 mL saturated ammonium chloride and 200 mL of water, and the aqueous mixture was extracted once with 300 mL of EtOAc and a second time with 250 mL of EtOAc. The comnbined organic phase was washed with saturated brine and water and was dried over MgSO4. Solvent was removed under reduced pressure and the residue was purified by FLASH column chromatography using 5%-20% EtOAc/Hexanes to yield 12.2 g of (2-chloro-phenyl)-(2,6-dichloro-pyridin-3-yl)-methanol as a yellow oil. Mass Spec. M+H=290.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
220 mL
Type
solvent
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step Two
Quantity
16 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([Cl:8])[N:3]=1.C(NC(C)C)(C)C.[Li].[Cl:17][C:18]1[CH:25]=[CH:24][CH:23]=[CH:22][C:19]=1[CH:20]=[O:21]>C1COCC1>[Cl:17][C:18]1[CH:25]=[CH:24][CH:23]=[CH:22][C:19]=1[CH:20]([C:7]1[C:2]([Cl:1])=[N:3][C:4]([Cl:8])=[CH:5][CH:6]=1)[OH:21] |f:1.2,^1:15|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
ClC1=NC(=CC=C1)Cl
Name
Quantity
220 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
60 mL
Type
reactant
Smiles
C(C)(C)NC(C)C.[Li]
Step Three
Name
Quantity
16 mL
Type
reactant
Smiles
ClC1=C(C=O)C=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 15 minutes at −78° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction mixture was stirred for 30 minutes at −78° C
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The reaction was quenched by addition of 80 mL saturated ammonium chloride and 200 mL of water
EXTRACTION
Type
EXTRACTION
Details
the aqueous mixture was extracted once with 300 mL of EtOAc
WASH
Type
WASH
Details
The comnbined organic phase was washed with saturated brine and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over MgSO4
CUSTOM
Type
CUSTOM
Details
Solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by FLASH column chromatography

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
ClC1=C(C=CC=C1)C(O)C=1C(=NC(=CC1)Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 12.2 g
YIELD: CALCULATEDPERCENTYIELD 62.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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